molecular formula C17H19N5O2 B12216767 8-methyl-2-(morpholin-4-yl)-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

8-methyl-2-(morpholin-4-yl)-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12216767
M. Wt: 325.4 g/mol
InChI Key: XMNYMJYYMYEEJS-UHFFFAOYSA-N
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Description

8-methyl-2-(morpholin-4-yl)-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazinones. This compound is characterized by its unique structure, which includes a morpholine ring, a phenyl group, and a pyrimido[1,2-a][1,3,5]triazinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-2-(morpholin-4-yl)-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves the following steps:

    Formation of the Pyrimido[1,2-a][1,3,5]triazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions. This step may involve the use of morpholine and suitable leaving groups.

    Addition of the Phenyl Group: The phenyl group is typically introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

8-methyl-2-(morpholin-4-yl)-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

8-methyl-2-(morpholin-4-yl)-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methyl-2-(morpholin-4-yl)-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, inhibiting their function and leading to biological effects such as cell death or growth inhibition . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methyl-2-(morpholin-4-yl)-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is unique due to its specific structural features, such as the combination of a morpholine ring and a pyrimido[1,2-a][1,3,5]triazinone core. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

8-methyl-2-morpholin-4-yl-4-phenyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C17H19N5O2/c1-12-11-14(23)22-15(13-5-3-2-4-6-13)19-16(20-17(22)18-12)21-7-9-24-10-8-21/h2-6,11,15H,7-10H2,1H3,(H,18,19,20)

InChI Key

XMNYMJYYMYEEJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)N3CCOCC3)C4=CC=CC=C4

Origin of Product

United States

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